molecular formula C8H10BClIN B14591115 1-Chloro-1-(4-iodophenyl)-N,N-dimethylboranamine CAS No. 61373-29-3

1-Chloro-1-(4-iodophenyl)-N,N-dimethylboranamine

Cat. No.: B14591115
CAS No.: 61373-29-3
M. Wt: 293.34 g/mol
InChI Key: PJAZZBBUGCBETI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-1-(4-iodophenyl)-N,N-dimethylboranamine is an organoboron compound that features a boron atom bonded to a dimethylamine group, a chlorine atom, and a 4-iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(4-iodophenyl)-N,N-dimethylboranamine typically involves the reaction of 4-iodoaniline with chlorodimethylborane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a solvent like tetrahydrofuran (THF) and a catalyst such as palladium on carbon (Pd/C) to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(4-iodophenyl)-N,N-dimethylboranamine can undergo various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or boronate esters.

    Reduction: The compound can be reduced to form borohydrides.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under mild conditions.

Major Products Formed

    Oxidation: Boronic acids or boronate esters.

    Reduction: Borohydrides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Chloro-1-(4-iodophenyl)-N,N-dimethylboranamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-boron bonds.

    Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its role in the development of boron-containing drugs with unique pharmacological properties.

    Industry: Utilized in the production of advanced materials, such as boron-doped polymers and ceramics.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-iodophenyl)-N,N-dimethylboranamine involves its ability to form stable complexes with various biomolecules. The boron atom can interact with hydroxyl and amino groups, forming reversible covalent bonds. This property is exploited in medicinal chemistry for drug design and in materials science for the development of functional materials.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-1-(4-bromophenyl)-N,N-dimethylboranamine
  • 1-Chloro-1-(4-fluorophenyl)-N,N-dimethylboranamine
  • 1-Chloro-1-(4-methylphenyl)-N,N-dimethylboranamine

Uniqueness

1-Chloro-1-(4-iodophenyl)-N,N-dimethylboranamine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom enhances the compound’s ability to participate in halogen bonding and increases its electron density, making it a valuable reagent in organic synthesis and medicinal chemistry.

Properties

CAS No.

61373-29-3

Molecular Formula

C8H10BClIN

Molecular Weight

293.34 g/mol

IUPAC Name

N-[chloro-(4-iodophenyl)boranyl]-N-methylmethanamine

InChI

InChI=1S/C8H10BClIN/c1-12(2)9(10)7-3-5-8(11)6-4-7/h3-6H,1-2H3

InChI Key

PJAZZBBUGCBETI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)I)(N(C)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.